
8-(3-Chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione, also known as CPX-351, is a chemotherapeutic drug used for the treatment of acute myeloid leukemia (AML). It is a liposomal formulation of two chemotherapeutic agents, cytarabine and daunorubicin, which are encapsulated in a lipid bilayer. CPX-351 has been shown to have improved efficacy and safety compared to traditional chemotherapy regimens.
Mecanismo De Acción
8-(3-Chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione works by inhibiting DNA synthesis and inducing apoptosis in leukemia cells. The two chemotherapeutic agents, cytarabine and daunorubicin, work synergistically to increase the efficacy of the treatment.
Biochemical and Physiological Effects:
This compound has been shown to have improved efficacy and safety compared to traditional chemotherapy regimens. It has a longer half-life and higher concentration in leukemia cells compared to the individual chemotherapeutic agents. This compound has also been shown to have a lower incidence of cardiotoxicity compared to traditional chemotherapy regimens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(3-Chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has several advantages for lab experiments. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. This compound is also commercially available, making it easy to obtain for lab experiments. However, this compound is a liposomal formulation, which may complicate some lab experiments.
Direcciones Futuras
There are several future directions for research on 8-(3-Chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione. One area of research is the development of combination therapies with this compound and other chemotherapeutic agents. Another area of research is the use of this compound in other types of cancer, such as solid tumors. Additionally, there is ongoing research on the optimal dosing and administration of this compound for the treatment of AML.
Métodos De Síntesis
8-(3-Chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is synthesized using a liposomal formulation method. The two chemotherapeutic agents, cytarabine and daunorubicin, are encapsulated in a lipid bilayer composed of sphingomyelin and cholesterol. The liposomes are then purified and sterilized before use.
Aplicaciones Científicas De Investigación
8-(3-Chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has been extensively studied in preclinical and clinical trials for the treatment of AML. It has been shown to have improved efficacy and safety compared to traditional chemotherapy regimens. This compound is currently approved for use in the United States and Europe for the treatment of AML.
Propiedades
Número CAS |
370070-75-0 |
|---|---|
Fórmula molecular |
C18H21ClN4O3S |
Peso molecular |
408.9 |
Nombre IUPAC |
8-(3-chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C18H21ClN4O3S/c1-22-15-14(16(25)21-17(22)26)23(18(20-15)27-11-13(24)10-19)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13,24H,5,8-11H2,1H3,(H,21,25,26) |
Clave InChI |
LQOLEKMXIGUWOA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(CCl)O)CCCC3=CC=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2575575.png)

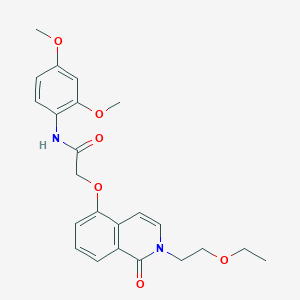
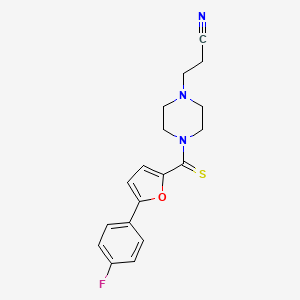
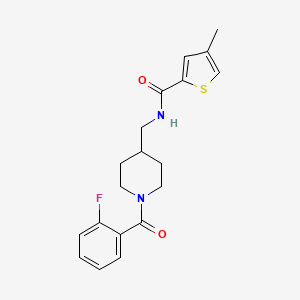

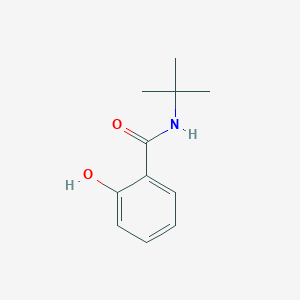

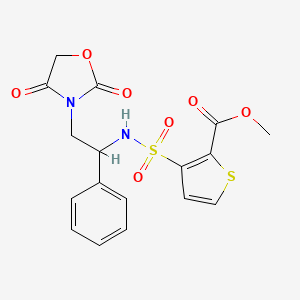
![4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2575593.png)
![2-[(4-Phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2575594.png)

![Ethyl 2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2575597.png)
![7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2575598.png)